A Predictive and Methodological Guide to Bis(4-fluoro-2-methylphenyl)borinic Acid for Advanced Research
A Predictive and Methodological Guide to Bis(4-fluoro-2-methylphenyl)borinic Acid for Advanced Research
Abstract
Bis(4-fluoro-2-methylphenyl)borinic acid is a diarylborinic acid of interest in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and a detailed workflow for its characterization. In the absence of extensive empirical data in the public domain, this document serves as a foundational resource for researchers, scientists, and drug development professionals, enabling them to synthesize, purify, and characterize this compound with a high degree of confidence. The methodologies described herein are grounded in established principles of organoboron chemistry and are designed to be self-validating.
Introduction: The Rationale for Diarylborinic Acids in Modern Chemistry
Diarylborinic acids, characterized by the R₂B(OH) functional group, are a class of organoboron compounds with growing importance. Their enhanced Lewis acidity compared to the more common boronic acids (RB(OH)₂) makes them valuable catalysts and intermediates in organic synthesis.[1] For instance, diarylborinic acids have been effectively employed as catalysts in the regioselective acylation of carbohydrates, a challenging transformation in synthetic chemistry.[2] The specific compound, Bis(4-fluoro-2-methylphenyl)borinic acid, incorporates fluorine and methyl substituents on the phenyl rings. These modifications are anticipated to modulate its electronic properties, steric hindrance, and ultimately, its reactivity and potential as a building block in medicinal chemistry or materials science. This guide provides a predictive analysis and a practical framework for the synthesis and characterization of this promising, yet under-documented, molecule.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for Bis(4-fluoro-2-methylphenyl)borinic acid, the following properties have been estimated using established computational models and by drawing parallels with structurally similar compounds. These values provide a strong starting point for experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₃BF₂O | Derived from its chemical structure. |
| Molecular Weight | 262.06 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white solid | Based on the typical appearance of related arylboronic and borinic acids.[3][4] |
| Melting Point | > 150 °C (with potential decomposition) | Borinic acids can be thermally unstable and may dehydrate to form boroxines (anhydrides) upon heating.[1] The melting point is expected to be higher than many simple organic molecules due to its dimeric or polymeric nature in the solid state. |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, Dioxane, Acetone); sparingly soluble in nonpolar solvents; may react with protic solvents like methanol and water. | The polarity of the B-O bond and the aromatic rings suggest solubility in moderately polar organic solvents. Reaction with protic solvents is a known characteristic of borinic acids. |
| pKa | 8-10 | The pKa of boronic acids is influenced by substituents on the aryl ring.[5][6] The electron-withdrawing fluorine atoms are expected to increase the acidity (lower the pKa) compared to unsubstituted diphenylborinic acid. |
Proposed Synthesis and Purification Workflow
The synthesis of diarylborinic acids can be approached through several established methods, with the reaction of an organometallic reagent with a boron electrophile being a common and versatile strategy.[1] The following protocol is a proposed method for the synthesis of Bis(4-fluoro-2-methylphenyl)borinic acid, designed for a laboratory setting.
Synthetic Scheme
Caption: Proposed synthetic route for Bis(4-fluoro-2-methylphenyl)borinic acid.
Step-by-Step Experimental Protocol
Materials:
-
4-Bromo-1-fluoro-2-methylbenzene
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
2-Aminoethanol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Preparation of the Organolithium Reagent:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-bromo-1-fluoro-2-methylbenzene (2.2 equivalents) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 4-fluoro-2-methylphenyllithium reagent.
-
-
Reaction with Boron Electrophile:
-
In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of triisopropyl borate to the pre-formed organolithium reagent at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude borinic acid.
-
-
Purification via Aminoethanol Adduct:
-
Due to the inherent instability of borinic acids on silica gel, purification is best achieved by forming a stable chelate complex.[1]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or toluene).
-
Add 2-aminoethanol (1.1 equivalents) dropwise. The stable aminoborinate adduct should precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Liberation of the Free Borinic Acid:
-
Suspend the purified aminoborinate adduct in diethyl ether.
-
Add 1 M hydrochloric acid and stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified Bis(4-fluoro-2-methylphenyl)borinic acid.
-
Proposed Characterization Workflow
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized product.
Caption: Proposed workflow for the characterization of Bis(4-fluoro-2-methylphenyl)borinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected to show signals in the aromatic region (7-8 ppm) corresponding to the protons on the phenyl rings, and a signal for the methyl protons (~2.2-2.5 ppm). The coupling patterns will be influenced by the fluorine substituent.
-
¹³C NMR: Aromatic carbons will appear in the 120-140 ppm range, with the carbon attached to boron being broad and potentially difficult to observe. The methyl carbon will be around 20 ppm.
-
¹¹B NMR: This is a crucial technique for boron-containing compounds. A broad signal is expected in the range of 20-50 ppm, characteristic of a tricoordinate borinic acid.
-
¹⁹F NMR: A single resonance is expected, with coupling to adjacent protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight of the compound (262.06 g/mol ). The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable.
Infrared (IR) Spectroscopy
Key expected vibrational frequencies include:
-
A broad O-H stretch around 3200-3600 cm⁻¹ for the borinic acid hydroxyl group.
-
A strong B-O stretch around 1300-1400 cm⁻¹.
-
C-F and aromatic C-H and C=C stretching frequencies in their characteristic regions.
Stability, Handling, and Storage
Borinic acids are generally more susceptible to oxidation and protodeboronation than their boronic acid counterparts.[1]
-
Handling: Handle in an inert atmosphere (nitrogen or argon) whenever possible to minimize oxidation. Avoid contact with strong acids, which can cause protodeboronation.
-
Storage: Store as a solid in a tightly sealed container under an inert atmosphere at low temperatures (e.g., in a refrigerator or freezer) to prolong its shelf life. Storing as the more stable 2-aminoethanol adduct is also a viable long-term storage strategy.
Conclusion
While experimental data on Bis(4-fluoro-2-methylphenyl)borinic acid remains scarce, this guide provides a robust theoretical and practical framework for its study. The predicted physicochemical properties offer a valuable starting point for experimental design. The detailed synthetic and characterization workflows, grounded in established organoboron chemistry, provide a clear path for researchers to produce and validate this compound in the laboratory. This guide is intended to empower researchers to explore the potential of Bis(4-fluoro-2-methylphenyl)borinic acid in their respective fields.
References
-
Boron Molecular. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]
- Spring, L. A., et al. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 69(1), 111-9.
-
PubChem. (n.d.). (2-Fluoro-4-methylphenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]
- Wiley-VCH. (2011).
- ACS Publications. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society.
- National Institutes of Health. (2019).
- MDPI. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 3989.
- Royal Society of Chemistry. (2007). Synthesis and supramolecular assembly of the bifunctional borinic acid [1,2-fcB(OH)]2. Dalton Transactions.
